phenylmethanesulfinic acid

Description

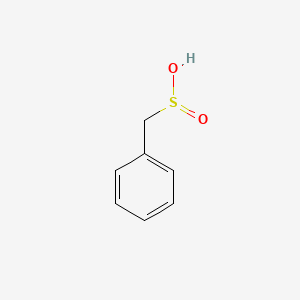

Structure

3D Structure

Properties

IUPAC Name |

phenylmethanesulfinic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2S/c8-10(9)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVSONFIVLCXXDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90901219 | |

| Record name | NoName_306 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90901219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4403-73-0 | |

| Record name | phenylmethanesulfinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reaction Mechanisms and Chemical Reactivity of Phenylmethanesulfinic Acid

Mechanistic Investigations of Peroxyl Radical Reactions

The antioxidant activity of phenylmethanesulfinic acid is primarily attributed to its rapid reaction with peroxyl radicals (ROO•), which are key chain-carrying species in autoxidation processes.

The reaction between this compound and peroxyl radicals proceeds through a formal hydrogen-atom transfer (HAT) mechanism. researchgate.netnih.gov This reactivity is rooted in the exceptionally weak O-H bond dissociation enthalpy (BDE) of sulfenic acids, which is estimated to be around 70-72 kcal/mol. researchgate.netnih.gov This low BDE makes the hydrogen atom on the sulfenic acid moiety readily abstractable by radicals.

Kinetic studies on hydrocarbon autoxidations inhibited by precursors of this compound have enabled the determination of its rate constant for trapping peroxyl radicals. In chlorobenzene (B131634) at 30°C, this rate constant (kinh) was found to be approximately 2.8 x 107 M-1s-1. researchgate.netnih.gov This value is an order of magnitude greater than that of the sterically hindered 9-triptycenesulfenic acid (3.0 x 106 M-1s-1) and places this compound among the most effective known radical-trapping antioxidants. researchgate.netresearchgate.net

It is proposed that this compound can adopt a syn geometry, which creates an optimal five-centered transition state for the PCET reaction with a peroxyl radical. researchgate.netnih.gov This geometric arrangement allows for a concerted transfer of the proton and an electron, leading to a very low activation barrier and an exceptionally high reaction rate. In contrast, more sterically encumbered sulfenic acids, such as 9-triptycenesulfenic acid, are constrained and forced to react through a less favorable anti geometry. This alternative pathway is more reminiscent of a conventional HAT mechanism and accounts for the 10-fold decrease in the observed reaction rate constant. researchgate.netnih.gov

The involvement of hydrogen atom transfer in the rate-determining step of the radical-trapping reaction has been confirmed through kinetic isotope effect (KIE) studies. By using deuterium-labeled precursors, researchers have measured the ratio of the rate constants for the protiated and deuterated species (kH/kD).

In studies involving the autoxidation of styrene (B11656) inhibited by (S)-benzyl phenylmethanethiosulfinate, which generates this compound via a Cope elimination, significant KIEs were observed for both the formation of the sulfenic acid and its subsequent reaction with peroxyl radicals. researchgate.netnih.gov A primary deuterium (B1214612) KIE of approximately 3.5 was measured for the formal HAT reaction between this compound and peroxyl radicals. nih.gov This value is substantial and provides strong evidence that the cleavage of the O-H bond is a critical part of the rate-determining step of the radical-trapping process. researchgate.netnih.gov

| Reaction Step | kH/kD Value | Significance |

|---|---|---|

| Cope elimination of (S)-benzyl phenylmethanethiosulfinate | ~4.5 | Indicates C-H bond cleavage is rate-determining in the formation of this compound from this precursor. nih.gov |

| Formal HAT reaction with peroxyl radicals | ~3.5 | Confirms O-H bond cleavage is part of the rate-determining step in the radical-trapping reaction. nih.gov |

Intramolecular and Intermolecular Processes Affecting Stability

Sulfenic acids are notoriously unstable compounds, and this compound is no exception. researchgate.net Its high reactivity extends beyond radical trapping to include rapid decomposition pathways, making it a transient intermediate that is difficult to isolate or study directly. researchgate.netnih.gov

The primary pathway for the decomposition of many sulfenic acids is a facile dehydrative self-condensation, or dimerization. tandfonline.com In this process, two molecules of the sulfenic acid react with each other. One molecule acts as a nucleophile and the other as an electrophile, resulting in the elimination of one molecule of water and the formation of a thiosulfinate. researchgate.nettandfonline.com This condensation is a key reason for the fleeting existence of most sulfenic acids in solution. researchgate.net

For this compound, this reaction would yield S-benzyl phenylmethanethiosulfinate:

2 PhCH₂SOH → PhCH₂S(O)SCH₂Ph + H₂O

The inherent instability of sulfenic acids has prompted the development of strategies to synthesize stable analogues for study. tandfonline.com The most successful approach is kinetic stabilization, which involves attaching a large, sterically bulky group to the sulfur atom. researchgate.net This steric hindrance physically prevents two sulfenic acid molecules from approaching each other, thereby inhibiting the bimolecular self-condensation reaction. tandfonline.com

A prominent example of a kinetically stabilized sulfenic acid is 9-triptycenesulfenic acid. researchgate.net The bulky triptycenyl framework acts as a protective shield, allowing the compound to be isolated and studied directly. This compound lacks any such significant steric or electronic stabilizing groups, contributing to its character as a highly labile and transient intermediate. researchgate.netnih.gov

| Compound | Stabilizing Feature | Stability | Peroxyl Radical Reaction Rate (kinh, M-1s-1) |

|---|---|---|---|

| This compound | None | Transient Intermediate | 2.8 x 107researchgate.netnih.gov |

| 9-Triptycenesulfenic Acid | Bulky Triptycenyl Group | Isolable/Persistent | 3.0 x 106researchgate.netnih.gov |

Redox Chemistry of Sulfinyl Radicals and Related Sulfur-Centered Radicals

Generation and Persistence of Sulfinyl Radicals

Sulfinyl radicals (R-S•=O) are a fundamental class of sulfur-centered radicals. While direct studies on the generation of the phenylmethanesulfinyl radical from this compound are not extensively detailed in the available literature, the behavior of arylsulfinyl radicals, in general, has been investigated through various methods.

One approach to generating arylsulfinyl radicals involves the thermal or photochemical decomposition of precursor molecules. For instance, sulfinyl sulfones (R-SO-SO₂-R') can undergo homolytic fission of the S-S bond to generate a sulfinyl radical and a sulfonyl radical. researchgate.net Another method utilizes diazene (B1210634) precursors covalently linked to nanostructured silica (B1680970). Irradiation of these materials at room temperature or thermal initiation at higher temperatures (473 K) leads to the formation of arylsulfinyl radicals. nih.govwikipedia.orgwikipedia.org

The persistence of these radicals is typically low; however, their lifetime can be significantly extended through environmental control. When generated within the confined spaces of nanostructured SBA-15 silicas, the lifetime of arylsulfinyl radicals has been observed to increase dramatically, lasting for up to 17 hours at room temperature. nih.govwikipedia.orgwikipedia.org This increased persistence is attributed to the confinement effects of the silica platform, which hinders decomposition pathways such as dimerization. nih.govwikipedia.orgwikipedia.org At elevated temperatures, these radicals may undergo rearrangement, such as an O–S coupling, to form the more stable sulfonyl radicals. nih.govwikipedia.orgwikipedia.org

O-H Bond Dissociation Enthalpy (BDE) Determinations

The O-H bond dissociation enthalpy (BDE) is a critical parameter for understanding the reactivity of a compound, particularly its antioxidant capacity and its tendency to participate in hydrogen atom transfer reactions. It represents the energy required to homolyticaaly cleave the O-H bond, yielding a sulfinyl radical and a hydrogen atom.

Acid-Catalyzed Transformations and Rearrangements

Role in Oxidative Biaryl Coupling Reactions

While this compound itself is not commonly cited as a direct participant in oxidative biaryl coupling, its corresponding conjugate base, the sulfinate salt, is a versatile coupling partner in transition metal-catalyzed reactions. Arylsulfinate salts have emerged as effective nucleophiles in palladium-catalyzed desulfinative cross-coupling reactions with aryl halides, providing a powerful method for forming C-C bonds.

In these reactions, the sulfinate group acts as a leaving group. The general mechanism involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with the arylsulfinate salt. Subsequent reductive elimination yields the biaryl product and regenerates the Pd(0) catalyst. This desulfinative strategy has been successfully applied to a range of (hetero)aryl sulfinates and aryl halides, demonstrating good functional group tolerance. Pyridine and pyrimidine (B1678525) sulfinates, for example, serve as effective replacements for the often hard-to-prepare boronic acids in Suzuki-Miyaura couplings. savemyexams.com

Table 1: Palladium-Catalyzed Desulfinative Cross-Coupling

| Reactant 1 | Reactant 2 | Catalyst System | Product Type | Ref |

|---|---|---|---|---|

| (Hetero)Aryl Sulfinate Salt | (Hetero)Aryl Halide | Pd(OAc)₂, PCy₃, K₂CO₃ | Biaryl | nih.gov |

Analogous Reactivity in Sulfonation Mechanisms of Related Acids

Under acidic conditions, arylsulfinic acids can undergo transformations that are analogous to sulfonation mechanisms, particularly through self-reaction or disproportionation. A well-studied example is the acid-catalyzed thermal disproportionation of p-toluenesulfinic acid.

The proposed mechanism involves the initial protonation of a sulfinic acid molecule. This is followed by a reaction between the protonated species and a neutral sulfinic acid molecule, leading to the formation of a sulfinyl sulfone intermediate (Ar-SO-SO₂-Ar). This intermediate is unstable and subsequently decomposes or reacts further to yield the final products: a thiolsulfonate and a sulfonic acid. libretexts.org This disproportionation serves as a key example of the reactivity of sulfinic acids under acidic conditions, resulting in a change in the oxidation state of the sulfur center. drugfuture.com

Table 2: Products of p-Toluenesulfinic Acid Disproportionation

| Reactant | Conditions | Major Products | Ref |

|---|

Mechanisms of Schmidt Reaction Analogs

The Schmidt reaction is a well-established acid-catalyzed rearrangement involving an azide (B81097) (typically hydrazoic acid) reacting with a carbonyl derivative or a carboxylic acid to yield amides or amines, respectively. wikipedia.orgorganic-chemistry.org The mechanism for carboxylic acids involves the formation of an acyl azide intermediate, which then undergoes rearrangement with the loss of nitrogen gas. wikipedia.org

A review of the scientific literature indicates that analogous reactions involving sulfinic acids as the substrate for a Schmidt-type rearrangement have not been reported. While side reactions such as sulfonation have been observed during the Schmidt reaction of certain α-aryl carboxylic acids in sulfuric acid, this does not involve the sulfinic acid as the primary reactant undergoing rearrangement with an azide. Therefore, information on the mechanisms of Schmidt reaction analogs with this compound is not available.

Hydrolysis and Binding Interactions of Related Sulfonyl Fluorides

Sulfonyl fluorides, such as phenylmethylsulfonyl fluoride (B91410) (PMSF), are structurally related to this compound and serve as important tools in biochemistry for studying enzyme mechanisms. Their reactivity is characterized by the stability of the sulfur-fluorine bond and its susceptibility to nucleophilic attack, which dictates both their hydrolysis rates and their ability to act as enzyme inhibitors.

Hydrolysis of Phenylmethylsulfonyl Fluoride (PMSF)

Phenylmethylsulfonyl fluoride is known for its limited stability in aqueous solutions, where it undergoes hydrolysis. The rate of this hydrolysis is significantly dependent on the pH of the solution. The instability in water is a critical factor in its application as a protease inhibitor, necessitating its dissolution in anhydrous organic solvents and addition to aqueous buffers immediately before use.

The half-life of PMSF in aqueous solutions decreases as the pH increases, indicating that the hydrolysis is accelerated under more alkaline conditions. This is consistent with a mechanism involving nucleophilic attack by hydroxide (B78521) ions on the electrophilic sulfur atom of the sulfonyl fluoride group.

| pH | Half-life (minutes) at 25°C |

|---|---|

| 7.0 | 110 |

| 7.5 | 55 |

| 8.0 | 35 |

Binding Interactions and Enzyme Inhibition

Phenylmethylsulfonyl fluoride is a well-established irreversible inhibitor of serine proteases, including enzymes like trypsin, chymotrypsin, and thrombin, as well as acetylcholinesterase. biocompare.comubpbio.comagscientific.com The inhibitory mechanism involves the covalent modification of a specific serine residue within the enzyme's active site.

The active site of a serine protease contains a catalytic triad, which includes a highly reactive serine residue. The hydroxyl group of this serine acts as a potent nucleophile, attacking the electrophilic sulfur atom of the PMSF molecule. This results in the formation of a stable sulfonyl-enzyme covalent bond and the displacement of the fluoride ion. This process, known as sulfonylation, effectively and irreversibly inactivates the enzyme. taylorandfrancis.com

The specificity of PMSF for the active site serine, as opposed to other serine residues on the protein surface, is attributed to the unique, hyper-reactive environment of the catalytic triad. wikipedia.org

The efficiency of inhibition by PMSF varies among different proteases, which can be quantified by second-order rate constants or inhibition half-times.

| Enzyme | Inhibition Parameter | Value |

|---|---|---|

| Trypsin | Half-time for inhibition (at 1 mM PMSF) | 237 s |

| Chymotrypsin | Half-time for inhibition (at 1 mM PMSF) | 2.8 s |

| Neutrophil Elastase | Half-time for inhibition (at 1 mM PMSF) | 33 s |

| Cathepsin G | Half-time for inhibition (at 1 mM PMSF) | 49 s |

| Granule Proteases (Met-ase activity) | Second-order rate constant (kobsd/[I]) | 162 M-1s-1 |

| Granule Proteases (ly-chymase activity) | Second-order rate constant (kobsd/[I]) | 147 M-1s-1 |

| Granule Proteases (general) | Second-order rate constant (kobsd/[I]) | < 7 M-1s-1 |

While PMSF is a broad-spectrum serine protease inhibitor, its effectiveness can be limited by the accessibility of the active site. wikipedia.org In some enzymes, the protein's structure may sterically hinder the relatively bulky PMSF molecule from reaching the catalytic serine. wikipedia.org

Advanced Applications in Organic Chemistry Research

Application as Intermediate and Reagent in Complex Molecule Synthesis

The utility of phenylmethanesulfinic acid as a foundational element in the synthesis of elaborate molecular structures is an area of ongoing investigation. Its potential lies in its reactive sulfinic acid moiety attached to a phenylmethyl group, which can be strategically employed in various organic transformations.

Building Blocks for Pharmaceutical and Agrochemical Intermediates

While the direct application of this compound as a building block for commercial pharmaceutical and agrochemical intermediates is not extensively documented in publicly available research, its structure is theoretically relevant. The phenyl and sulfinic acid components could be incorporated into larger molecules of biological interest. The development of synthetic routes utilizing this compound is a subject for further research and development in medicinal and agricultural chemistry.

Table 1: Potential Pharmaceutical and Agrochemical Intermediate Scaffolds from this compound

| Intermediate Scaffold | Potential Application Area | Synthetic Transformation |

|---|---|---|

| Substituted Benzyl (B1604629) Sulfonamides | Pharmaceuticals | Oxidation and amidation |

| Aryl Sulfones | Agrochemicals | Oxidation and coupling reactions |

The Fries rearrangement and related acylation reactions are powerful tools in organic synthesis for the formation of aryl ketones. Typically, these reactions are catalyzed by strong Brønsted or Lewis acids. There is limited specific research detailing the use of this compound as a primary reagent or catalyst in these transformations. The acidic nature of the compound suggests a potential, though unexplored, role in facilitating such reactions, possibly under specific, optimized conditions.

Role in Borane (B79455) Complex Preparation

Borane complexes are versatile reducing agents in organic synthesis. The formation of these complexes often involves the coordination of borane with a Lewis base. While various Lewis bases are used for this purpose, the specific role of this compound in the preparation of borane complexes is not a well-documented area of research. Further studies would be required to determine its efficacy and potential advantages in this context.

Contribution to Chemical Biology and Mechanistic Enzymology

The intersection of chemistry and biology offers a platform to explore the mechanistic roles of unique chemical entities like this compound in biological systems and enzyme interactions.

Involvement in Radical-Trapping Antioxidant Mechanisms

Research into radical-trapping antioxidants has identified sulfenic acids as potent agents in this regard. A study has highlighted that an unhindered phenylmethanesulfenic acid demonstrates a significant rate constant for radical trapping, reported to be 280 × 10⁵ M⁻¹ s⁻¹. canada.ca This reactivity is noted to be substantially higher than that of other well-known antioxidants, indicating a potentially significant role for this compound in mechanisms designed to counteract oxidative stress by neutralizing free radicals. canada.ca

Table 2: Radical-Trapping Activity of this compound

| Compound | Rate Constant (M⁻¹ s⁻¹) | Antioxidant Mechanism |

|---|---|---|

| This compound | 280 × 10⁵ | Radical-Trapping |

Sulfonyl-containing compounds are a prominent class of enzyme inhibitors due to the ability of the sulfonyl group to engage in hydrogen bonding with the active sites of enzymes. nih.gov While specific studies focusing on this compound as an enzyme inhibitor are not widely reported, the broader class of sulfonyl species serves as a template for such investigations. The structural characteristics of this compound, particularly after oxidation to the corresponding sulfonic acid, suggest that it could be a candidate for the design of novel enzyme inhibitors. However, empirical data on its specific inhibitory activities are needed to validate this potential.

Understanding Peptide Degradation Mitigation Strategies

The stability of peptides is a critical factor in their application in therapeutics and biomaterials. Peptides are susceptible to non-specific degradation by proteases and other enzymes, which can limit their efficacy. Research into mitigating this degradation is ongoing, with various strategies being explored.

While direct studies on the use of this compound to mitigate peptide degradation are not prominent in the available literature, the broader context of sulfinic acid chemistry in peptides is an active area of research. Cysteine sulfinic acid (CSA) is a notable post-translational modification that occurs under oxidative conditions. researchgate.net This modification is generally stable and has been identified in hundreds of cellular proteins, suggesting a role in regulatory mechanisms. nih.gov The formation of cysteine sulfinic acid can protect the cysteine residue from further irreversible oxidation to sulfonic acid and may influence the peptide's structure and function. researchgate.netnih.gov

General strategies to combat non-specific peptide degradation often involve modifications to the peptide termini. Peptides with N-terminal amines are particularly vulnerable to rapid degradation. biorxiv.org Simple chemical modifications, such as acetylation of the N-terminus or the introduction of a β-amino acid, have been shown to significantly reduce degradation rates when peptides are exposed to various cell types. biorxiv.org These approaches highlight the importance of terminal group functionalization in enhancing peptide stability, a principle that could conceptually be extended to other modifying agents.

Table 1: Peptide Termini Modification and Degradation

| N-Terminal Group | C-Terminal Group | Relative Degradation (48h) | Mitigation Strategy |

|---|---|---|---|

| Amine (NH₂) | Carboxylic Acid | High | Acetylation, β-amino acid addition |

| Acetylated β-amino acid | Carboxylic Acid | Low | N-terminal modification |

| Amine (NH₂) | β-amino acid | Low | C-terminal modification |

Catalytic Roles and Methodologies

This compound and its derivatives are involved in various catalytic methodologies, leveraging both their acidic properties and the reactivity of the sulfinate group.

Brønsted acids are fundamental catalysts in organic synthesis, operating by donating a proton to a substrate to enhance its electrophilicity. While specific studies detailing the use of this compound as a primary Brønsted acid catalyst are limited, the broader class of aryl sulfonic acids, which are the oxidized counterparts of sulfinic acids, are well-established in this role. mst.edu These compounds, such as p-toluenesulfonic acid (p-TsOH), are used to catalyze a wide array of reactions, including esterifications, hydrolyses, and Friedel-Crafts-type reactions. sci-hub.seresearchgate.net

The catalytic activity of aryl sulfonic acids is often superior to that of mineral acids like sulfuric acid in certain applications, such as the hydrolysis of polyethylene (B3416737) terephthalate (B1205515) (PET), due to better affinity for the organic substrate. mst.edu Chiral sulfonic acids have also been developed and utilized in stereoselective synthesis, further expanding the utility of this functional group in Brønsted acid catalysis. nih.gov Given the structural similarity, this compound possesses the potential to act as a Brønsted acid, although its acidity and catalytic efficacy would be expected to differ from its sulfonic acid analog.

The sulfinate group, the conjugate base of sulfinic acid, serves as a valuable precursor in transition metal-catalyzed reactions, particularly for the formation of sulfones. Arylsulfinates can participate in cross-coupling reactions with various organic electrophiles, facilitated by catalysts based on copper and palladium. semanticscholar.org

Copper(I)-catalyzed coupling reactions between arylsulfinic acid salts and aryl halides (iodides and bromides) provide an efficient route to unsymmetrical diaryl sulfones. semanticscholar.org Similarly, palladium catalysts are effective in coupling arylsulfinates with aryl bromides and triflates. semanticscholar.org These reactions are significant in medicinal chemistry and materials science, where the sulfone moiety is a common structural motif. The versatility of these methods allows for the synthesis of a wide range of sulfones from readily available sulfinic acid precursors.

Table 2: Examples of Transition Metal-Catalyzed Reactions with Arylsulfinates

| Catalyst System | Electrophile | Nucleophile | Product |

|---|---|---|---|

| Copper(I) | Aryl Iodide | Arylsulfinate Salt | Diaryl Sulfone |

| L-proline/Copper(I) | Aryl Halide | Arylsulfinate Salt | Diaryl Sulfone |

| Palladium/Ligand | Aryl Bromide/Triflate | Arenesulfinate | Diaryl Sulfone |

| Palladium/Ligand | Aryl Boronic Acid | Arylsulfonyl Chloride | Diaryl Sulfone |

Catalysis can be broadly classified into two types: homogeneous, where the catalyst is in the same phase as the reactants, and heterogeneous, where the catalyst and reactants are in different phases. chemguide.co.ukwikipedia.org this compound and its derivatives have potential applications in both domains.

In homogeneous catalysis , this compound, being soluble in certain organic solvents, can act as a catalyst directly in the reaction solution. libretexts.org This allows for high catalyst activity and selectivity due to the well-defined nature of the catalytic species. ethz.ch However, a significant drawback of homogeneous catalysis is the often-difficult separation of the catalyst from the reaction products. wikipedia.org

Theoretical and Computational Chemistry Approaches

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical studies are foundational to modern chemistry, providing a detailed description of the electronic distribution within a molecule, which in turn governs its stability, properties, and reactivity. nih.gov These methods solve approximations of the Schrödinger equation to determine the electronic wavefunction and energy of a chemical system.

Ab initio and Density Functional Theory (DFT) are two of the most widely used quantum chemical methods for studying molecular systems. Ab initio methods derive their results directly from first principles without the inclusion of experimental data, whereas DFT calculates the electronic structure based on the electron density, which is computationally less intensive for larger systems. researchgate.netresearchgate.net

These calculations are instrumental in determining the optimized molecular geometry of phenylmethanesulfinic acid, including bond lengths, bond angles, and dihedral angles. Furthermore, they provide critical insights into the electronic properties that dictate the molecule's reactivity. Key parameters derived from these calculations include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. mdpi.com

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This allows for the prediction of sites susceptible to electrophilic and nucleophilic attack.

| Calculated Property | Significance for this compound | Relevant Computational Method |

| Optimized Geometry | Provides the most stable 3D structure, including key bond lengths and angles. | DFT (e.g., B3LYP), Ab Initio (e.g., HF, MP2) |

| HOMO Energy | Indicates the energy of the outermost electrons; relates to ionization potential and susceptibility to electrophilic attack. | DFT, Ab Initio |

| LUMO Energy | Indicates the energy of the lowest available orbital for an incoming electron; relates to electron affinity and susceptibility to nucleophilic attack. | DFT, Ab Initio |

| HOMO-LUMO Gap | Correlates with chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. | DFT, Ab Initio |

| Electrostatic Potential | Maps regions of positive and negative charge, predicting sites for non-covalent interactions and chemical reactions. | DFT, Ab Initio |

| Global Reactivity Descriptors | Quantifies properties like electronegativity, hardness, and electrophilicity to predict overall reactivity trends. | DFT |

This table is interactive. Click on the headers to sort.

While quantum chemical calculations typically focus on static structures, molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of atoms and molecules. mdpi.com Reactive MD simulations, using force fields like ReaxFF, are particularly powerful as they can model the formation and breaking of chemical bonds, allowing for the direct observation of chemical reactions and the characterization of transient species. rsc.orgucsb.edu

For this compound, MD simulations can be employed to study the behavior of its reactive intermediates in various environments. For example, the phenylmethanesulfinate radical or the corresponding sulfinate anion could be generated in silico within a solvent box (e.g., water or an organic solvent). The simulation would then track the trajectories of all atoms over time, providing insights into:

Stability and Lifetime: How long the reactive intermediate persists before reacting further.

Solvation Effects: The arrangement of solvent molecules around the intermediate and how this influences its stability and reactivity.

Reaction Pathways: The subsequent reactions of the intermediate, such as dimerization, disproportionation, or reaction with other molecules in the system. mdpi.com

These simulations are crucial for understanding reaction mechanisms that proceed through short-lived intermediates that are difficult to detect experimentally. chemrxiv.org

Modeling of Reaction Pathways and Selectivity

Computational chemistry is an indispensable tool for mapping the intricate pathways of chemical reactions. By calculating the potential energy surface (PES) for a given reaction, researchers can identify the most favorable routes from reactants to products, including the structures of all transition states and intermediates.

This compound and its derivatives can undergo various functionalization reactions. Computational modeling, primarily using DFT, can elucidate the mechanisms of these reactions and explain observed selectivity (chemo-, regio-, and stereoselectivity). By calculating the activation energies for competing reaction pathways, the most likely product can be predicted.

For instance, in reactions involving arylsulfinic acids, selectivity is a key issue. Computational studies can model the approach of a reactant to different sites on the this compound molecule—such as the sulfur atom versus the aromatic ring—and determine the energy barriers associated with each pathway. This approach has been used to understand the factors controlling site-selectivity in various chemical systems. nih.gov A DFT study on the S-alkylation of sulfenate anions showed that the presence and position of nearby functional groups could significantly accelerate the reaction, a finding that helps in designing more efficient synthetic routes. bohrium.com Similarly, understanding the palladium-catalyzed C-S bond formation to create masked sulfinates can be rationalized through computational modeling of the catalytic cycle. researchgate.net

Proton transfer is a fundamental step in many acid-catalyzed reactions and biological processes. researchgate.net As an acid, this compound can act as a proton donor. Computational methods can model the entire process of proton transfer to a base, mapping the energy profile and identifying the transition state. Ab initio molecular dynamics (AIMD) simulations can be particularly insightful, as they model the dynamics of proton movement in condensed phases, such as the Grotthuss mechanism in aqueous solutions. acs.org

A powerful technique for validating computed reaction mechanisms is the calculation of the kinetic isotope effect (KIE). The KIE is the ratio of the reaction rate for a molecule with a lighter isotope (e.g., hydrogen) to that with a heavier isotope (e.g., deuterium). A significant KIE indicates that the C-H (or S-H, O-H, N-H) bond is being broken in the rate-determining step of the reaction. Theoretical calculations can predict KIE values by determining the vibrational frequencies of the reactants and the transition state for both isotopologues. Agreement between the calculated and experimental KIE provides strong support for the proposed mechanism. nih.govresearchgate.net Studies on proton-coupled electron transfer (PCET) reactions involving sulfur-containing compounds have revealed the potential for colossal kinetic isotope effects, highlighting the importance of nuclear quantum effects like tunneling, which can be modeled computationally. nih.gov

| Computational Task | Information Gained | Relevance to this compound |

| Transition State Search | Identifies the structure and energy of the highest point on the reaction pathway. | Determines the activation energy and rate-limiting step of its reactions. |

| Potential Energy Surface Mapping | Characterizes all intermediates and transition states connecting reactants and products. | Provides a complete mechanistic picture of complex reactions, such as multi-step syntheses. |

| KIE Calculation | Predicts the change in reaction rate upon isotopic substitution (e.g., H/D). | Helps to confirm the role of proton transfer in the rate-determining step of its reactions. |

| AIMD Simulation | Models the dynamic movement of protons in a solvent environment. | Elucidates the mechanism of proton transport from the sulfinic acid group in solution. |

This table is interactive. Click on the headers to sort.

In Silico Design and Prediction for Chemical Innovation

The ultimate goal of understanding molecular behavior is to apply that knowledge toward innovation. In silico (computer-based) methods allow for the rational design of new molecules with desired properties, significantly reducing the time and cost associated with experimental trial-and-error.

By using the computational tools described above, researchers can design novel derivatives of this compound and predict their properties before they are ever synthesized in a lab. For example, one could systematically modify the substituents on the phenyl ring and use DFT to calculate how these changes affect the molecule's electronic properties, reactivity, or stability. This approach is widely used in drug discovery to design molecules that can bind effectively to a specific biological target, such as an enzyme. nih.govmdpi.com

For this compound, this could involve:

Designing Better Reagents: Modifying the structure to enhance its reactivity or selectivity in a specific organic transformation.

Developing Novel Catalysts: Using this compound as a scaffold, designing derivatives that can catalyze a particular reaction.

Screening for Biological Activity: Creating a virtual library of derivatives and using molecular docking to predict their binding affinity to a protein of interest, identifying potential candidates for further study. researchgate.net

This predictive power allows computational chemistry to guide experimental efforts, focusing resources on the most promising candidates and accelerating the pace of chemical innovation.

Advanced Analytical Techniques for Characterization and Mechanistic Elucidation

Spectroscopic Methods for Structural and Kinetic Studies

Spectroscopic techniques are fundamental in elucidating the structural features of phenylmethanesulfinic acid and monitoring its behavior in chemical reactions.

Electron Paramagnetic Resonance (EPR) for Radical Intermediates

Electron Paramagnetic Resonance (EPR) spectroscopy is the primary technique for the direct detection and characterization of radical intermediates, which are often involved in reactions of sulfinic acids. The oxidation of this compound can lead to the formation of the corresponding phenylmethanesulfonyl radical (C₆H₅CH₂SO₂•). EPR spectroscopy can detect this transient species, providing information about its electronic structure and environment. The g-value and hyperfine coupling constants obtained from the EPR spectrum are characteristic of the radical and can be used for its unequivocal identification.

Infrared (IR) Spectroscopy for Functional Group and Structure Determination

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of its constituent bonds. By comparing with the spectra of related compounds like methanesulfonic acid, the key absorptions can be assigned. wikimedia.org

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H | Stretching | 3200 - 2500 (broad) |

| C-H (aromatic) | Stretching | 3100 - 3000 |

| C-H (aliphatic) | Stretching | 3000 - 2850 |

| S=O | Stretching | 1090 - 1040 |

| S-O | Stretching | 910 - 830 |

| C-S | Stretching | 800 - 600 |

| C=C (aromatic) | Stretching | 1600 - 1450 |

The broad O-H stretching band is characteristic of the carboxylic acid-like hydrogen bonding of the sulfinic acid group. The precise positions of the S=O and S-O stretching vibrations are diagnostic for the sulfinic acid moiety.

Mass Spectrometry for Molecular Identification and Reaction Products

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of this compound and for identifying its reaction products. In the mass spectrum, the molecular ion peak (M⁺•) would confirm the molecular weight of the compound. The fragmentation pattern provides valuable structural information. For this compound, characteristic fragmentation pathways would likely involve the loss of SO₂, the cleavage of the C-S bond to form a benzyl (B1604629) cation (m/z 91), and fragmentation of the phenyl ring. Analysis of the mass spectrum of the related methanesulfonic acid shows significant peaks corresponding to the loss of OH, CH₃, and SO₂ groups, which can be used as a reference for interpreting the spectrum of this compound. nist.gov

Chromatographic and Electrophoretic Separations in Complex Mixtures

Chromatographic techniques are essential for the separation and quantification of this compound from complex reaction mixtures.

High-Performance Liquid Chromatography (HPLC) and UHPLC-MS for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation of non-volatile compounds like this compound. Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is a common mode for the separation of aromatic sulfinic acids. The retention time of this compound can be controlled by adjusting the composition and pH of the mobile phase. shodex.comsielc.com

Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry (MS) provides a powerful platform for both the separation and sensitive detection of this compound and its reaction products. The high resolution of UHPLC allows for the separation of closely related compounds, while the mass spectrometer provides definitive identification and quantification. This technique is particularly useful for analyzing complex mixtures and for tracking the progress of reactions involving this compound.

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 |

| Mobile Phase | Acetonitrile/Water gradient with an acidic modifier (e.g., formic acid) |

| Detection | UV (e.g., at 254 nm) or Mass Spectrometry (MS) |

| Flow Rate | 0.5 - 1.0 mL/min |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing compounds that can be vaporized without decomposition. However, direct analysis of polar, non-volatile compounds like this compound by GC is challenging due to its high boiling point and tendency to adsorb onto the GC column. To overcome these limitations, derivatization is an essential step to convert the analyte into a more volatile and thermally stable form. mdpi.comsigmaaldrich.com This process typically involves converting the polar sulfinic acid functional group into a less polar ester.

The most common derivatization method for acidic compounds is esterification, often by alkylation. sigmaaldrich.com For this compound, this would typically involve reaction with an alcohol in the presence of a catalyst or using a more reactive derivatizing agent to form a corresponding ester (e.g., a methyl or ethyl ester). These derivatives exhibit increased volatility and reduced polarity, making them amenable to GC separation and analysis. sigmaaldrich.comnsf.gov

The choice of derivatization reagent is critical and depends on the specific requirements of the analysis. Reagents like alkylchloroformates are known to react quickly and can be used in aqueous media. researchgate.net The resulting volatile derivative can then be separated on a GC column, often one with a polar stationary phase, and detected by a suitable detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for structural confirmation. researchgate.netglobalresearchonline.net

Table 1: Potential Derivatization Strategies for GC Analysis of this compound

| Derivatization Reagent | Reaction Type | Resulting Volatile Derivative | Key Advantages |

|---|---|---|---|

| Methanol with Boron Trichloride (BCl3) Catalyst | Esterification | Methyl phenylmethanesulfinate | Quantitative and produces stable esters. sigmaaldrich.com |

| Ethanol with Acid Catalyst (e.g., H2SO4) | Esterification | Ethyl phenylmethanesulfinate | Common and effective method for acids. |

| Methyl Chloroformate (MCF) | Acylation/Esterification | Methyl phenylmethanesulfinate | Fast reaction, compatible with aqueous samples. researchgate.net |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Silylation | Trimethylsilyl (B98337) phenylmethanesulfinate | Produces thermally stable silyl (B83357) derivatives. mdpi.com |

Capillary Electrophoresis (CE) for Charge-Based Separations

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate analytes based on their charge, size, and frictional forces. mdpi.com It is particularly well-suited for the analysis of charged molecules such as acids, bases, and proteins. mdpi.comresearchgate.net this compound, being an acidic compound, will deprotonate in a buffer solution with a pH above its isoelectric point, forming the phenylmethanesulfinate anion. This negative charge allows it to migrate in an electric field, enabling its separation and quantification.

The most common mode of CE for this type of analysis is Capillary Zone Electrophoresis (CZE). nih.gov In CZE, the separation occurs in a buffer-filled capillary, and analytes migrate at different velocities based on their charge-to-mass ratio. usp.org The velocity of an ion is determined by its electrophoretic mobility and the electroosmotic flow (EOF) of the buffer solution within the capillary. youtube.com By selecting an appropriate buffer system (composition and pH), high-efficiency separations of various acidic and basic compounds can be achieved. nih.gov For phenylmethanesulfinate, a basic buffer would ensure it is fully deprotonated and carries a negative charge, causing it to migrate toward the anode.

The versatility of CE allows for method optimization by adjusting parameters such as buffer pH and concentration, applied voltage, and capillary temperature to achieve the desired resolution and analysis time. nih.gov

Table 2: Typical Experimental Conditions for CZE Analysis of this compound

| Parameter | Typical Setting/Value | Purpose/Rationale |

|---|---|---|

| Capillary | Fused-silica (50-75 µm i.d.) | Standard material providing good performance and EOF. mdpi.com |

| Background Electrolyte (BGE) | 20-50 mM Sodium Borate or Phosphate Buffer | Provides buffering capacity and carries the current. mdpi.com |

| BGE pH | 8.0 - 9.5 | Ensures the sulfinic acid is fully deprotonated (anionic). |

| Applied Voltage | 15 - 25 kV | Drives the separation; higher voltage reduces analysis time. nih.gov |

| Temperature | 25 °C | Maintains consistent viscosity and mobility. nih.gov |

| Injection Mode | Hydrodynamic (Pressure) | Introduces a small, precise plug of the sample. mdpi.com |

| Detection | UV-Vis (e.g., at 214 nm or 254 nm) | Monitors the analyte based on the absorbance of the phenyl group. |

Calorimetric and Kinetic Measurement Techniques

Isothermal Titration Calorimetry (ITC) for Binding Affinity Studies

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to directly measure the heat released or absorbed during a molecular binding event. malvernpanalytical.com This provides a complete thermodynamic characterization of the interaction in a single experiment, including the binding affinity (KD), reaction stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). nih.govnews-medical.net ITC is a label-free method performed in solution, which allows for the study of interactions in conditions that closely mimic a native state. malvernpanalytical.com

While specific ITC studies involving this compound are not prevalent in the literature, the technique is highly applicable for investigating its potential binding interactions with various macromolecules. For instance, ITC could be employed to study the affinity of this compound for the active site of an enzyme or its interaction with a target protein. researchgate.nettainstruments.com The experiment involves titrating a solution of this compound into a sample cell containing the macromolecule of interest and measuring the minute temperature changes that occur upon binding. malvernpanalytical.com

The resulting data provide fundamental insights into the forces driving the binding event. news-medical.net For example, a negative enthalpy change (ΔH) indicates an exothermic reaction, often driven by hydrogen bonding or van der Waals interactions, while changes in entropy (ΔS) reflect alterations in the system's disorder, such as the release of water molecules from the binding interface.

Table 3: Thermodynamic Parameters Obtainable from ITC for a Hypothetical this compound-Protein Interaction

| Parameter | Symbol | Information Provided |

|---|---|---|

| Stoichiometry | n | The number of ligand molecules that bind to one macromolecule. malvernpanalytical.com |

| Binding Constant (Association) | Ka | Measures the strength of the binding interaction (affinity). |

| Dissociation Constant | KD | The inverse of Ka (1/Ka); a lower KD indicates higher affinity. researchgate.net |

| Enthalpy Change | ΔH | The heat released or absorbed upon binding; indicates the contribution of hydrogen bonds and van der Waals forces. malvernpanalytical.comnews-medical.net |

| Entropy Change | ΔS | The change in disorder of the system upon binding; often related to hydrophobic interactions and conformational changes. malvernpanalytical.com |

| Gibbs Free Energy Change | ΔG | Calculated from ΔG = -RTln(Ka) = ΔH - TΔS; indicates the spontaneity of the binding reaction. |

Reaction Rate Constant Determinations

Determining reaction rate constants is fundamental to understanding the chemical reactivity and stability of a compound. These kinetic studies quantify how fast a reaction proceeds and provide insights into the reaction mechanism. The rate constant (k) is a proportionality constant in the rate law equation that relates the reaction rate to the concentration of reactants. noaa.govyoutube.com

A relevant example of kinetic analysis is the study of the sulfonation of phenylmethanesulfonic acid in concentrated sulfuric acid. cdnsciencepub.com In this research, the reaction kinetics were monitored over time, typically using spectroscopic methods like UV-Vis spectrophotometry to track the change in concentration of the reactant or product. cdnsciencepub.com From these measurements, pseudo-first-order rate constants were determined under various conditions. cdnsciencepub.com

The study found that the rate of sulfonation is dependent on the concentration of the sulfuric acid. The temperature dependence of the reaction was also investigated to determine the activation energy (Ea), which is the minimum energy required for the reaction to occur. cdnsciencepub.com The Arrhenius equation, k = A * exp(-Ea/RT), is used to describe this relationship between the rate constant, activation energy, and temperature. noaa.gov Similar experimental designs would be employed to determine the rate constants for reactions involving this compound, such as its oxidation, reduction, or substitution reactions.

Table 4: Pseudo-First-Order Rate Constants for the Sulfonation of Phenylmethanesulfonic Acid at 25.0°C cdnsciencepub.com

| H2SO4 Concentration (wt %) | Pseudo First-Order Rate Constant, kψ (s-1) |

|---|---|

| 99.96 | (46 ± 10) x 10-4 |

| 99.88 | 1.83 x 10-4 |

| 98.40 | 1.21 x 10-5 |

| 97.35 | 3.20 x 10-6 |

| 96.32 | 9.3 x 10-7 |

Emerging Research Challenges and Future Directions

Overcoming Instability and Isolation Challenges for Reactive Sulfenic/Sulfinic Acids

A primary hurdle in the study of sulfenic and sulfinic acids is their inherent reactivity and instability, which often makes their isolation and characterization difficult. Sulfenic acids (R-SOH) are particularly transient, frequently serving as intermediates on the path to more stable oxidation states like sulfinic acids (R-SO₂H) and sulfonic acids (R-SO₃H) nih.govnih.govresearchgate.net. The instability of sulfenic acids largely stems from their tendency to undergo facile dehydrative self-condensation to form thiosulfinates tandfonline.comtandfonline.com.

Despite these challenges, significant progress has been made. Key strategies to stabilize these reactive species include:

Kinetic Stabilization: This approach utilizes bulky substituents to sterically hinder the decomposition pathways.

Thermodynamic Stabilization: This involves electronic effects that lower the energy of the sulfenic acid molecule.

Protein Microenvironments: In biological systems, sulfenic acids can be stabilized by the specific electrostatic and hydrogen-bonding interactions within a protein's structure nih.gov.

A groundbreaking achievement in this area is the synthesis and isolation of a stable, small-molecule cysteine sulfenic acid. Researchers accomplished this by using a nanosized molecular cavity as a protective "cradle," which physically shields the reactive sulfenic acid group from self-condensation tandfonline.comtandfonline.com. This cradled compound was stable enough for its structure to be confirmed by X-ray crystallography, offering a valuable model for studying the fundamental reactivity of these elusive intermediates tandfonline.com. While sulfinic acids are generally more stable than their sulfenic acid counterparts, they can still present challenges in synthesis and isolation, driving the need for innovative methodologies nih.govnih.gov.

Advancing Site-Selective C-H Functionalization Strategies for Complex Molecules

The ability to selectively modify a specific carbon-hydrogen (C-H) bond in a complex molecule is a transformative goal in organic synthesis, offering a more efficient way to build molecular diversity. nih.govrsc.org The development of site-selective C-H functionalization allows for the direct conversion of C-H bonds into new carbon-carbon or carbon-heteroatom bonds, bypassing the need for pre-functionalized starting materials. nih.govacs.org

A highly successful strategy for controlling site-selectivity involves the use of directing groups. These are functional groups within the substrate that coordinate to a metal catalyst, guiding it to a specific C-H bond, often at the ortho position of an aromatic ring. acs.orgnih.gov

| C-H Functionalization Strategy | Description | Key Features |

| Chelation-Assisted Functionalization | A directing group on the substrate forms a stable metallacycle with the transition metal catalyst. | Enables high site-selectivity (regioselectivity) and can control stereoselectivity. researchgate.net |

| Remote C-H Activation | Utilizes templates or long, flexible directing groups to functionalize C-H bonds that are distant from the initial coordinating site. | Overcomes the traditional limitation of targeting only proximal C-H bonds. nih.gov |

| Innate Heterocycle Functionalization | Leverages the inherent reactivity of nitrogen-rich heterocycles with radical species generated from sulfinate salts. | Zinc sulfinate salts have been used to transfer alkyl radicals to heterocycles under mild, operationally simple conditions, showing high functional group tolerance. nih.gov |

Recent advancements have demonstrated a powerful two-step sequence that combines site-selective C-H functionalization with sulfination. This method uses a palladium catalyst to first activate a specific C-H bond in an arene, which is then coupled with a sulfur dioxide source like Rongalite (sodium hydroxymethanesulfinate) to install a sulfinate group. nih.govacs.org This approach provides a direct route to valuable aryl sulfinates, which are versatile intermediates for synthesizing sulfonamides and other crucial sulfur-containing motifs found in pharmaceuticals and agrochemicals. nih.govacs.org The challenge remains to expand these methods to an even broader range of complex molecules and to achieve selectivity at positions other than the sterically or electronically favored ones. rsc.orgacs.org

Developing Novel Catalytic Systems and Methodologies for Sustainable Synthesis

The development of sustainable synthetic methods is a critical goal for modern chemistry, focusing on reducing waste, avoiding harsh reagents, and improving energy efficiency. In the context of sulfinic acid synthesis, research has shifted towards creating novel catalytic systems that offer milder and more efficient pathways.

Traditional methods for creating sulfonyl functionalities often rely on harsh electrophilic aromatic substitution with reagents like chlorosulfuric acid, which can suffer from low functional group tolerance and the formation of unwanted isomers. nih.govacs.org Modern catalytic approaches provide more elegant solutions.

Recent Advances in Catalytic Synthesis of Sulfinates and Derivatives:

| Catalyst System | Reaction Type | Substrates | Advantages |

| Palladium(II) Acetate | Sulfinyl Ester Synthesis | Quinoline-substituted sulfonyl hydrazides and alcohols | Catalytic process with good yields. rsc.org |

| Copper(II) Triflate | Sulfinate Ester Synthesis | Sulfonyl hydrazides and alcohols | Utilizes an inexpensive copper catalyst under an oxygen atmosphere. rsc.org |

| Lanthanide(III) Triflates | Sulfinylation | Sulfinic acids and alcohols or thiols | Effective catalysts for preparing alkyl arenesulfinates. organic-chemistry.org |

| Decatungstate Photocatalysis | C(sp³)-H Sulfinylation | Aliphatic C-H bonds and SO₂ source | Enables direct conversion of strong C-H bonds into sulfinic acids using light. organic-chemistry.org |

| Supported Sulfonic Acids | Various (e.g., Oxidation, Acylation) | Various organic substrates | Heterogeneous catalysts that can be easily recovered and reused, enhancing process sustainability. nih.govmdpi.com |

One promising avenue is the use of solid-supported catalysts, such as sulfonic acids tethered to inorganic materials like silica (B1680970) or titania. nih.govmdpi.com These heterogeneous catalysts combine the advantages of high reactivity with ease of separation from the reaction mixture, allowing them to be recycled and reused multiple times. This approach aligns with the principles of green chemistry by minimizing catalyst waste and simplifying product purification. nih.govnih.gov The ongoing challenge is to design catalysts with higher activity, broader substrate scope, and greater stability to prevent leaching of the active species. mdpi.com

Integration of Computational and Experimental Approaches for Deeper Understanding and Prediction

The synergy between computational modeling and experimental work has become indispensable for advancing chemical science. This integrated approach provides a much deeper understanding of reaction mechanisms, transition states, and molecular properties than either method could achieve alone.

Computational chemistry, particularly Density Functional Theory (DFT), allows researchers to model reaction pathways and calculate their energetic profiles. This can elucidate the role of a catalyst, predict the most likely mechanism, and explain observed selectivity. mdpi.com For instance, computational studies on the formation of methanesulfonic acid clusters with amines have clarified the importance of hydrogen bonding in new particle formation in the atmosphere, revealing that the enhancing potential of an amine depends not only on its basicity but also on its capacity to form additional hydrogen bonds. nih.gov

In the study of sulfinic acids and related compounds, this dual approach offers several benefits:

Mechanism Elucidation: Computational analysis can map out the step-by-step pathway of a catalytic reaction, identifying key intermediates and transition states that are often too transient to be observed experimentally. mdpi.com

Rational Catalyst Design: By understanding how a catalyst functions at a molecular level, scientists can rationally design new catalysts with improved activity and selectivity.

Predicting Molecular Properties: Computational tools can predict the pharmacokinetic and toxicological profiles of new molecules (ADME/T studies), helping to prioritize synthetic targets in drug discovery. researchgate.netnih.govfrontiersin.org

Interpreting Experimental Data: Models can help interpret complex experimental results, such as spectroscopic data, by correlating them with specific molecular structures and electronic properties. rsc.org

For example, computational analyses of cysteine sulfinic acid have revealed its unique conformational preferences, where the sulfinate group engages in intramolecular hydrogen bonds with the peptide backbone, a feature that influences protein structure and function. rsc.org The integration of high-level computations with empirical studies is crucial for tackling complex challenges, such as predicting the stability of reactive intermediates or designing highly selective C-H functionalization catalysts. nih.gov

Q & A

Basic Research Questions

Q. What are the standard laboratory methods for synthesizing phenylmethanesulfinic acid, and how can reproducibility be ensured?

- Methodological Answer : Synthesis typically involves the oxidation of phenylmethanethiol using hydrogen peroxide or other oxidizing agents under controlled acidic conditions. Key steps include maintaining a nitrogen atmosphere to prevent oxidation byproducts and using ice baths to control exothermic reactions. Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical for isolating high-purity product. Reproducibility requires detailed reporting of reaction stoichiometry, temperature, solvent ratios, and purification conditions .

Q. How should this compound be characterized to confirm its structural identity and purity?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR : H and C NMR to confirm sulfinic acid group (-SOH) and aromatic protons.

- IR : Peaks near 1050–1150 cm for S=O stretching.

- HPLC : Reverse-phase chromatography with UV detection to assess purity (>98% by area normalization).

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion verification. Document baseline noise thresholds and integration parameters to ensure data reliability .

Q. What factors influence the stability of this compound during storage and experimental use?

- Methodological Answer : Stability is pH-dependent; the compound is prone to oxidation in alkaline conditions and decomposition under prolonged exposure to light or heat. Store in amber vials at –20°C in inert atmospheres. Pre-experiment stability tests (e.g., TLC or HPLC at 0, 24, and 48 hours) under intended conditions (e.g., aqueous buffers, organic solvents) are recommended .

Q. What are the primary research applications of this compound in non-industrial contexts?

- Methodological Answer : It serves as a precursor in organic synthesis (e.g., sulfonamide derivatives) and a reducing agent in radical polymerization studies. In biochemistry, it is used to study sulfinic acid modifications in proteins. Always include negative controls (e.g., reactions without the compound) to validate its role in observed outcomes .

Advanced Research Questions

Q. How can reaction conditions be optimized for scalable synthesis of this compound while minimizing byproducts?

- Methodological Answer : Use Design of Experiments (DoE) to test variables:

- Catalysts : Evaluate transition metal catalysts (e.g., Fe) to enhance oxidation efficiency.

- Solvent Systems : Compare polar aprotic solvents (e.g., DMF) vs. aqueous mixtures.

- In-Situ Monitoring : Employ inline FTIR or Raman spectroscopy to track reaction progress. Statistical tools (e.g., ANOVA) identify significant factors affecting yield and purity .

Q. How should researchers address contradictions in reported reactivity data for this compound?

- Methodological Answer : Conduct systematic comparisons:

- Purity Verification : Re-test commercial samples via elemental analysis or titrimetry.

- Replicate Key Studies : Repeat prior experiments with documented protocols.

- Variable Isolation : Test hypotheses (e.g., trace metal contamination, atmospheric oxygen) using controlled environments. Publish raw data and statistical analyses to support conclusions .

Q. What advanced analytical methods are suitable for quantifying this compound in complex biological matrices?

- Methodological Answer :

- LC-MS/MS : Use deuterated internal standards to correct for matrix effects.

- Capillary Electrophoresis (CE) : Optimize buffer pH (2.5–3.5) for sulfinic acid ionization.

- Isotopic Labeling : S-labeled analogs for tracking degradation pathways. Validate methods with spike-recovery experiments (85–115% recovery acceptable) .

Q. What mechanisms underlie the pH-dependent stability of this compound, and how can this inform experimental design?

- Methodological Answer : Protonation of the sulfinic acid group (-SOH ↔ -SO) affects redox potential and susceptibility to oxidation. At pH < 3, the protonated form is more stable. Use kinetic studies (UV-Vis monitoring at 250–300 nm) to model degradation rates. Buffer systems (e.g., citrate for pH 2–4) should be selected to match the compound’s stability window .

Q. How can researchers investigate interactions between this compound and biological macromolecules (e.g., proteins)?

- Methodological Answer :

- Spectroscopic Titrations : Monitor fluorescence quenching or circular dichroism (CD) shifts upon binding.

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (K) and thermodynamic parameters.

- Molecular Dynamics (MD) Simulations : Predict interaction sites using docking software (e.g., AutoDock Vina). Validate with site-directed mutagenesis .

Data Presentation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.